molecular formula C33H37NO17 B1244232 Daunorubicin citrate CAS No. 371770-68-2

Daunorubicin citrate

货号: B1244232
CAS 编号: 371770-68-2
分子量: 719.6 g/mol
InChI 键: VNTHYLVDGVBPOU-QQYBVWGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 柔红霉素是从链霉菌属细菌中合成的 . 合成过程涉及多个步骤,包括链霉菌发酵,然后进行提取和纯化。然后对化合物进行化学修饰以生产柔红霉素柠檬酸盐。

工业生产方法: 柔红霉素柠檬酸盐的工业生产涉及大规模发酵链霉菌。 发酵液经过处理以提取柔红霉素,然后通过与柠檬酸反应将其转化为柠檬酸盐形式 .

化学反应分析

反应类型: 柔红霉素柠檬酸盐会发生各种化学反应,包括氧化反应、还原反应和取代反应 .

常用试剂和条件:

    氧化: 柔红霉素可以用过氧化氢或高锰酸钾等试剂氧化。

    还原: 还原反应可以用硼氢化钠等还原剂进行。

    取代: 取代反应通常涉及胺或硫醇等亲核试剂。

主要产物: 从这些反应中形成的主要产物包括具有修饰的官能团的柔红霉素衍生物,这些衍生物可能表现出不同的药理特性 .

科学研究应用

Clinical Applications

Daunorubicin citrate is utilized in various cancer treatments:

  • Acute Myeloid Leukemia (AML) : It is indicated for remission induction in adults and children with AML, particularly in combination with cytarabine. The liposomal formulation (DaunoXome) has shown improved efficacy and reduced toxicity compared to traditional formulations .
  • Acute Lymphoblastic Leukemia (ALL) : this compound is also effective in treating ALL in both pediatric and adult populations .
  • Kaposi's Sarcoma : The liposomal form is specifically approved for treating AIDS-associated Kaposi's sarcoma, showing significant efficacy in reducing tumor burden .

Efficacy in Kaposi's Sarcoma

A clinical study evaluated the effectiveness of liposomal daunorubicin in patients with AIDS-related Kaposi's sarcoma. The results indicated a response rate of approximately 23% with a median duration of response of 110 days. Notably, patients experienced fewer severe adverse effects compared to traditional daunorubicin formulations .

Combination Therapy for AML

A pivotal phase 3 trial assessed the combination of this compound liposome and cytarabine versus standard therapy (7+3 regimen) in older adults with newly diagnosed therapy-related AML. The liposomal formulation demonstrated a higher overall response rate and improved survival outcomes, establishing it as a preferred treatment option for this demographic .

Adverse Effects

While this compound is effective, it carries significant risks:

  • Cardiotoxicity : Cumulative doses can lead to decreased left ventricular ejection fraction and congestive heart failure. Cardiac monitoring is essential during treatment .
  • Myelosuppression : Patients may experience severe myelosuppression, necessitating dosage adjustments based on liver function and blood counts .
  • Other Side Effects : Common adverse effects include nausea, vomiting, alopecia, and injection site reactions .

Comparative Data Table

ApplicationIndicationResponse RateMedian Duration of ResponseNotable Side Effects
Kaposi's SarcomaAIDS-associated Kaposi's sarcoma23%110 daysCardiotoxicity
Acute Myeloid LeukemiaRemission inductionVariesVariesSevere myelosuppression
Acute Lymphoblastic LeukemiaRemission inductionVariesVariesNausea, vomiting

作用机制

柔红霉素柠檬酸盐通过插入 DNA 碱基对之间发挥作用,导致 DNA 螺旋解开并抑制 DNA 合成 . 它还通过稳定 DNA-拓扑异构酶 II 复合物抑制拓扑异构酶 II 的活性,阻止连接-连接反应的重新连接部分 . 此外,柔红霉素会产生自由基,破坏细胞成分,从而导致其细胞毒性作用 .

相似化合物:

独特性: 柔红霉素柠檬酸盐在治疗急性髓性白血病和急性淋巴细胞白血病方面的特殊用途是独一无二的。

相似化合物的比较

Uniqueness: Daunorubicin citrate is unique in its specific use for treating acute myeloid leukemia and acute lymphoblastic leukemia.

生物活性

Daunorubicin citrate, a semi-synthetic anthracycline antibiotic derived from Streptomyces species, exhibits significant antineoplastic activity and is primarily used in the treatment of various types of leukemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and associated research findings.

This compound functions through multiple mechanisms that primarily involve:

  • DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural alterations that inhibit DNA replication and transcription .
  • Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which is crucial for DNA repair and replication .
  • Reactive Oxygen Species Generation : Daunorubicin induces oxidative stress by generating free radicals, contributing to its cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important parameters:

ParameterValue
Volume of Distribution 1.91 L/m² (liposomal)
Half-Life 18.5 hours
Clearance 68.4 mL/h/m²
Metabolism Primarily hepatic; major metabolite is daunorubicinol

Clinical Applications

This compound is primarily indicated for:

  • Acute Myeloid Leukemia (AML) : Used in combination with cytarabine for induction therapy in newly diagnosed patients .
  • Acute Lymphoblastic Leukemia (ALL) : Effective in both adults and children .
  • Kaposi's Sarcoma : Liposomal formulations have been utilized successfully in treating this condition .

Efficacy in AML Treatment

A pivotal phase III clinical trial evaluated the efficacy of liposomal daunorubicin combined with cytarabine in patients aged 60 to 75 with high-risk AML. The study demonstrated:

  • Improved Response Rates : The liposomal formulation showed a significant increase in complete remission rates compared to standard therapies.
  • Reduced Mortality : All-cause 30-day mortality was lower in patients receiving the novel liposomal combination therapy .

Liposomal Formulation Benefits

Liposomal daunorubicin (DaunoXome) has shown enhanced pharmacokinetics compared to conventional formulations:

  • Higher Plasma Concentrations : Studies indicate that plasma levels of daunorubicin are significantly higher with liposomal formulations, leading to better therapeutic outcomes .
  • Lower Clearance Rates : Liposomal formulations exhibit reduced clearance rates, prolonging drug exposure in circulation, which is advantageous for treatment efficacy .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects:

  • Cardiotoxicity : Dose-dependent cardiotoxicity remains a significant concern, necessitating careful monitoring during treatment .
  • Cytopenias : Patients often experience prolonged cytopenias, increasing the risk of infections and bleeding complications .
  • Other Reactions : Common side effects include nausea, vomiting, and hypersensitivity reactions such as rash and anaphylaxis .

属性

CAS 编号

371770-68-2

分子式

C33H37NO17

分子量

719.6 g/mol

IUPAC 名称

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1

InChI 键

VNTHYLVDGVBPOU-QQYBVWGSSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Key on ui other cas no.

371770-68-2

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daunorubicin citrate
Reactant of Route 2
Reactant of Route 2
Daunorubicin citrate
Reactant of Route 3
Daunorubicin citrate
Reactant of Route 4
Daunorubicin citrate
Reactant of Route 5
Reactant of Route 5
Daunorubicin citrate
Reactant of Route 6
Reactant of Route 6
Daunorubicin citrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。